molecular formula C13H10N2O3 B596037 2-Amino-5-(4-formylphenyl)nicotinic acid CAS No. 1261953-83-6

2-Amino-5-(4-formylphenyl)nicotinic acid

Cat. No.: B596037
CAS No.: 1261953-83-6
M. Wt: 242.234
InChI Key: SIKDKDMFLKXFLD-UHFFFAOYSA-N
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Description

2-Amino-5-(4-formylphenyl)nicotinic acid (CAS 1261953-83-6) is a high-purity synthetic organic compound with a molecular weight of 242.23 g/mol and the molecular formula C13H10N2O3 . This compound serves as a versatile and valuable building block in medicinal chemistry and materials science research. Its molecular structure incorporates three distinct functional groups—an aromatic amino group, a carboxylic acid, and a formyl (aldehyde) group—on a biphenyl-type scaffold . This trifecta of functionalities makes it an ideal precursor for constructing more complex molecular architectures through various reactions, including Suzuki-Miyaura cross-coupling and Schiff base formation . In pharmaceutical research, this compound is investigated as a key intermediate in the synthesis of novel active molecules. The nicotinic acid (vitamin B3) scaffold is a known pharmacophore present in numerous biologically active compounds . The specific arrangement of its functional groups allows researchers to explore its potential as a multifunctional ligand in coordination chemistry, which can be applied in the development of metal-organic frameworks (MOFs) and other functional materials . The presence of both amino and carboxylic acid groups also makes it an interesting amino acid analog for peptide-mimetic studies . This product is intended for research purposes only and is not approved for human or veterinary use. Researchers can be assured of quality, with available batch-specific Certificate of Analysis (COA) confirming a purity of not less than 95% .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-(4-formylphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c14-12-11(13(17)18)5-10(6-15-12)9-3-1-8(7-16)2-4-9/h1-7H,(H2,14,15)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKDKDMFLKXFLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(N=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687035
Record name 2-Amino-5-(4-formylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261953-83-6
Record name 2-Amino-5-(4-formylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Amino 5 4 Formylphenyl Nicotinic Acid

Strategic Retrosynthetic Analysis of the 2-Amino-5-(4-formylphenyl)nicotinic Acid Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, the most logical and widely employed disconnection strategy involves breaking the carbon-carbon bond between the pyridine (B92270) and phenyl rings. This disconnection points to a cross-coupling reaction, typically a Suzuki-Miyaura coupling, as the key bond-forming step.

This primary disconnection identifies two key synthons: a 5-substituted-2-aminonicotinic acid derivative and a 4-formylphenyl metallic or organoboron species. The pyridine component would require a leaving group at the 5-position, such as a halogen (bromine or chlorine), suitable for oxidative addition to a palladium catalyst. The phenyl component would correspondingly be a boronic acid or a boronic ester.

A secondary, more fundamental retrosynthetic approach involves the deconstruction of the 2-aminopyridine (B139424) ring itself. This can be envisioned through a condensation reaction of acyclic precursors, a strategy reminiscent of classical named reactions like the Guareschi-Thorpe condensation, which can build the substituted pyridine core in a single, convergent step. nih.gov

Exploration of Precursor Chemistry and Advanced Starting Material Utilization

The success of the synthetic strategy hinges on the availability and preparation of the key precursors identified during retrosynthesis.

Phenyl Precursor: The most common and practical precursor for the phenyl moiety is 4-formylphenylboronic acid . This compound is commercially available and can be readily prepared by the Miyaura borylation of 4-bromobenzaldehyde. Its aldehyde group is generally stable under Suzuki coupling conditions, but may require protection as an acetal (B89532) in certain multi-step sequences involving harsh reagents.

Pyridine Precursor: The pyridine fragment, a 5-halo-2-aminonicotinic acid, presents a greater synthetic challenge due to the multiple functional groups. A common and effective starting material is 2-amino-5-bromonicotinic acid or 2-chloro-5-iodonicotinic acid . Procedures have been developed for the preparation of various aminonicotinic acid esters from corresponding halonicotinic acids. researchgate.netgoogle.com To prevent unwanted side reactions during the coupling step, both the amine and carboxylic acid functionalities are typically protected. The carboxylic acid is often converted to an ester (e.g., methyl, ethyl, or tert-butyl ester), while the amino group can be protected with an acid-labile group such as tert-butoxycarbonyl (Boc). An improved three-step procedure to prepare tert-butyl esters of aminonicotinic acids, which avoids the need for intermediate purification, has been reported. researchgate.net

Development and Optimization of Key Synthetic Routes

Building upon the retrosynthetic analysis and precursor chemistry, several robust synthetic routes have been developed.

A reliable and scalable multi-step synthesis is centered around the Suzuki-Miyaura cross-coupling reaction. A typical sequence is as follows:

Protection: The starting material, 2-amino-5-bromonicotinic acid, is first protected. The carboxylic acid is esterified, for instance, using methanol (B129727) in the presence of an acid catalyst to form the methyl ester. Subsequently, the 2-amino group is protected with a Boc group using di-tert-butyl dicarbonate (B1257347) to yield methyl 2-(tert-butoxycarbonylamino)-5-bromonicotinate.

Suzuki-Miyaura Coupling: The protected bromo-pyridine intermediate is then coupled with 4-formylphenylboronic acid. This reaction is catalyzed by a palladium complex, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), in the presence of a base (e.g., potassium carbonate or cesium carbonate) and a suitable solvent system like 1,4-dioxane (B91453) and water.

Deprotection: The final step involves the removal of the protecting groups. The methyl ester is hydrolyzed under basic conditions (e.g., using lithium hydroxide (B78521) or sodium hydroxide), followed by acidification to liberate the carboxylic acid. The Boc group is then cleaved under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid) to afford the final product, this compound.

To improve efficiency and reduce the number of synthetic steps and purification procedures, one-pot and cascade reactions are highly desirable. While a specific one-pot synthesis for this compound is not prominently documented, related strategies offer a blueprint. For instance, multicomponent reactions are known to efficiently produce highly substituted aminopyridines. A reaction involving a chalcone (B49325) derivative, malononitrile, and ammonium (B1175870) acetate (B1210297) can yield 2-aminonicotinonitrile structures. mdpi.com Adapting such a strategy with appropriately substituted starting materials could theoretically lead to the desired scaffold.

Another advanced approach involves the oxidation of a precursor molecule in a one-pot fashion. For example, a related compound, 2-Amino-5-(4-methylphenyl)nicotinic acid, could be synthesized first and then subjected to a selective oxidation of the methyl group to a formyl group. Selenium dioxide (SeO₂) is a known reagent for such transformations, capable of oxidizing methyl groups attached to aromatic rings to aldehydes, sometimes in a simple one-pot procedure. orientjchem.org

The efficiency of the key Suzuki-Miyaura coupling step is critically dependent on the choice of the catalyst system. Palladium catalysts are the standard for this transformation.

Catalyst: The choice of palladium source and its ligands is crucial. Common catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Pd(dppf)Cl₂. The latter is often preferred for its robustness and high activity with heteroaryl halides.

Ligands: The ligands stabilize the palladium center and modulate its reactivity. Bulky, electron-rich phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or ferrocene-based ligands like dppf, facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Base and Solvent: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid for the transmetalation step. The solvent system (e.g., Dioxane/H₂O, Toluene, DME) must solubilize the reactants and facilitate the reaction.

Optimization of these parameters is key to achieving high yields and minimizing reaction times.

Applying green chemistry principles to the synthesis of complex molecules is essential for environmental sustainability and economic viability. mdpi.com

Solvent Selection: Traditional solvents like DMF and dichloromethane, often used in peptide synthesis and other coupling reactions, have significant toxicity concerns. rsc.org Greener alternatives such as propylene (B89431) carbonate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or aqueous systems are increasingly being explored. rsc.org Protic ionic liquids have also been used to promote similar reactions in water. researchgate.net

Catalysis: The use of highly efficient, low-loading palladium catalysts minimizes metal waste. The development of recyclable, heterogeneous catalysts is an active area of research that could further improve the green credentials of the synthesis.

Atom Economy: Cross-coupling reactions like the Suzuki coupling are inherently more atom-economical than classical methods that generate stoichiometric amounts of waste.

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Mechanistic Investigations of Reaction Pathways Leading to this compound

The synthesis of this compound, a biaryl compound, can be achieved through various synthetic routes. Mechanistic understanding of these pathways is crucial for reaction optimization and control. The most prominent and versatile method for constructing the key carbon-carbon bond between the pyridine and phenyl rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netjocpr.com Alternative strategies may involve the initial construction of the substituted 2-aminopyridine ring system through multicomponent reactions.

Mechanism of Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, particularly for creating C(sp²)–C(sp²) bonds, and is widely used in the pharmaceutical industry. researchgate.netjocpr.com The reaction typically couples an organoboron species, such as 4-formylphenylboronic acid, with an organohalide, like 2-amino-5-bromonicotinic acid (or its ester derivative), in the presence of a palladium catalyst and a base. encyclopedia.pubmdpi.com The catalytic cycle is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle begins with a Pd(0) species, which is often generated in situ from a palladium(II) precatalyst.

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (e.g., an ester of 2-amino-5-bromonicotinic acid). The palladium atom inserts itself into the carbon-halogen bond, leading to the formation of a square planar Pd(II) complex. This is often the rate-determining step of the cycle. acs.org

Transmetalation: The organoboronic acid is activated by a base (e.g., Na₂CO₃, K₃PO₄), forming a more nucleophilic borate (B1201080) species. jocpr.commdpi.com This borate then reacts with the Pd(II) complex from the previous step. The aryl group from the boron compound (the 4-formylphenyl group) is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) intermediate. acs.org

Reductive Elimination: This is the final step where the two coupled organic fragments (the nicotinic acid backbone and the formylphenyl group) are expelled from the palladium center, forming the desired carbon-carbon bond and the final product. The palladium catalyst is simultaneously reduced back to its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle. encyclopedia.pubmdpi.com

Mechanism of Alternative Ring-Forming Reactions

An alternative approach involves the de novo construction of the 2-aminonicotinic acid ring system. Multicomponent reactions (MCRs) offer an efficient pathway for synthesizing highly substituted pyridines. mdpi.comnih.gov For a molecule like this compound, a plausible MCR could involve the reaction of an enaminone, an active methylene (B1212753) nitrile (like ethyl cyanoacetate), and an appropriate amine source.

A proposed mechanism for a related 2-aminopyridine synthesis proceeds as follows:

Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between an aldehyde and an active methylene compound to form an electron-deficient alkene. nih.gov

Michael Addition: An enamine or another nucleophile adds to the activated alkene (Michael acceptor).

Cyclization and Aromatization: The intermediate undergoes an intramolecular cyclization, followed by the elimination of a small molecule (like water or an amine) to achieve the stable aromatic 2-aminopyridine ring system. nih.gov

This strategy allows for the rapid assembly of the core heterocyclic structure from simple, acyclic precursors in a single pot. nih.gov

Comparative Analysis of Synthetic Strategies for Yield, Purity, and Scalability

Strategy 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This is a convergent approach that joins two complex fragments late in the synthesis. It typically involves coupling a functionalized pyridine, such as an ester of 2-amino-5-bromonicotinic acid, with 4-formylphenylboronic acid. This method is highly reliable and versatile. jocpr.com Yields for Suzuki couplings are often good to excellent, with reports for similar 5-aryl-substituted nicotinic acids reaching 75–89%. researchgate.net

Purity can be very high, though potential side reactions include the homo-coupling of the boronic acid. Purification is typically achieved through standard chromatographic methods or crystallization. The major consideration for scalability is the cost of the palladium catalyst and ligands, as well as the need to remove residual palladium from the final product to meet strict pharmaceutical limits (often in the parts-per-million range). acs.orgyoutube.com Modern advancements focus on using very low catalyst loadings (e.g., 0.05 mol%) and developing recyclable catalyst systems or performing reactions in aqueous media to improve the greenness and cost-effectiveness of the process. youtube.comnih.gov

Strategy 2: De Novo Ring Synthesis via Multicomponent Reaction (MCR)

This is a linear or convergent approach where the substituted pyridine ring is constructed from simpler, often acyclic, starting materials. For example, a one-pot reaction of an appropriate acetophenone (B1666503) derivative, malononitrile, an aldehyde, and an ammonia (B1221849) source can yield highly substituted 2-aminopyridines. mdpi.com

MCRs are known for their high atom and step economy, which is advantageous for scalability as they can reduce the number of unit operations and waste generation. nih.gov Yields can be high, and the process can sometimes be performed under catalyst-free and solvent-free conditions, which is highly desirable for industrial applications. mdpi.com However, MCRs can sometimes suffer from a lack of complete regioselectivity, leading to isomeric byproducts that may be difficult to separate, thus complicating purity control. The optimization of reaction conditions to favor the desired isomer is critical. While avoiding expensive transition metal catalysts is a major advantage for scalability, the cost and availability of the specific starting materials for the MCR must be considered.

Comparative Overview

The following table provides a comparative analysis of the two main synthetic strategies.

FeatureStrategy 1: Suzuki-Miyaura Coupling Strategy 2: De Novo Ring Synthesis (MCR)
Typical Yield Good to Excellent (75-96% reported for related systems). researchgate.netModerate to High, highly dependent on substrates and conditions. mdpi.com
Purity Profile Generally high; main impurity from homo-coupling. encyclopedia.pubCan be complex; potential for regioisomers requires careful optimization. nih.gov
Scalability Well-established in industry. researchgate.net Key challenges are catalyst cost and removal of residual metal. acs.orgyoutube.comPotentially high due to atom economy and fewer steps. Avoids transition metals. mdpi.comnih.gov
Starting Materials Requires pre-functionalized heterocyclic halides and boronic acids.Uses simpler, often acyclic, starting materials. mdpi.com
Key Advantages High reliability, predictability, and functional group tolerance. jocpr.comelectronicsandbooks.comHigh step/atom economy, potentially catalyst-free, convergent. nih.gov
Key Disadvantages Cost of palladium catalyst and ligands; potential for metal contamination. youtube.comReaction discovery and optimization can be complex; potential for side products. nih.gov

In Depth Structural Elucidation and Advanced Spectroscopic Characterization of 2 Amino 5 4 Formylphenyl Nicotinic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Chemical Environments and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a comprehensive structural assignment of 2-Amino-5-(4-formylphenyl)nicotinic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is indispensable.

Proton NMR (¹H-NMR) Analysis of this compound

Proton NMR (¹H-NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The expected ¹H-NMR spectrum of this compound would exhibit distinct signals corresponding to the various protons. The chemical shifts (δ) are influenced by the electron density around the proton, with deshielded protons appearing at higher chemical shifts (downfield) and shielded protons at lower chemical shifts (upfield).

Based on the structure, the following proton signals are anticipated: a singlet for the formyl proton (-CHO), signals in the aromatic region for the protons on the phenyl and pyridine (B92270) rings, a broad singlet for the amino (-NH₂) protons, and a signal for the carboxylic acid (-COOH) proton, which may be broad and its position dependent on the solvent and concentration. The coupling between adjacent protons (J-coupling) would provide valuable information about the connectivity of the molecule. For instance, the protons on the phenyl ring would likely appear as two doublets due to their ortho-coupling.

A hypothetical data table for the ¹H-NMR spectrum is presented below. Please note that these are estimated values and actual experimental data may vary.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H (Formyl)9.8 - 10.0Singlet-
H (Aromatic - Phenyl)7.8 - 8.0Doublet8.0 - 9.0
H (Aromatic - Phenyl)7.6 - 7.8Doublet8.0 - 9.0
H (Aromatic - Pyridine)8.0 - 8.2Doublet2.0 - 3.0
H (Aromatic - Pyridine)8.4 - 8.6Doublet2.0 - 3.0
NH₂ (Amino)5.0 - 6.0Broad Singlet-
COOH (Carboxylic Acid)12.0 - 13.0Broad Singlet-

Carbon-13 NMR (¹³C-NMR) Analysis of this compound

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

The spectrum is expected to show a signal for the carbonyl carbon of the formyl group at a high chemical shift, followed by the carbonyl carbon of the carboxylic acid. The aromatic carbons of the phenyl and pyridine rings would appear in the typical aromatic region. The carbon atom attached to the amino group would be shielded and appear at a lower chemical shift compared to the other aromatic carbons.

A hypothetical data table for the ¹³C-NMR spectrum is provided below. These are estimated values.

Carbon Assignment Chemical Shift (δ, ppm)
C (Formyl)190 - 195
C (Carboxylic Acid)165 - 170
C (Aromatic - C-NH₂)155 - 160
C (Aromatic)110 - 150
C (Aromatic - C-COOH)120 - 125

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment

To definitively assign all proton and carbon signals and to elucidate the complete bonding network and spatial arrangement of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, establishing the connectivity between adjacent protons. For instance, it would confirm the ortho-coupling between the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different functional groups and for assigning quaternary carbons (carbons with no attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that the protons are close to each other in space, which is vital for determining the three-dimensional structure and conformation of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule and for probing its vibrational modes and conformational dynamics.

Attribution of Key Vibrational Modes of the Carboxylic Acid, Amino, Formyl, and Aromatic Moieties

The FT-IR and Raman spectra of this compound would display characteristic absorption or scattering bands corresponding to the vibrational modes of its various functional groups.

Carboxylic Acid: A broad O-H stretching band would be expected in the FT-IR spectrum, typically in the range of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1700-1730 cm⁻¹.

Amino Group: The N-H stretching vibrations of the primary amine would give rise to two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration would be observed around 1600-1650 cm⁻¹.

Formyl Group: The C-H stretching of the aldehyde would appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The C=O stretching of the aldehyde would be a strong band in the region of 1680-1710 cm⁻¹.

Aromatic Moieties: The C-H stretching vibrations of the aromatic rings would be observed above 3000 cm⁻¹. The C=C stretching vibrations within the rings would give rise to several bands in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations would appear in the 650-900 cm⁻¹ region, and their positions can be indicative of the substitution pattern of the rings.

A hypothetical data table for the key vibrational modes is presented below.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H StretchCarboxylic Acid2500 - 3300Broad, Strong
N-H StretchAmino3300 - 3500Medium
C-H Stretch (Aromatic)Phenyl & Pyridine Rings3000 - 3100Medium to Weak
C-H Stretch (Aldehyde)Formyl2720, 2820Weak
C=O StretchCarboxylic Acid1700 - 1730Strong
C=O StretchFormyl1680 - 1710Strong
N-H BendAmino1600 - 1650Medium
C=C Stretch (Aromatic)Phenyl & Pyridine Rings1400 - 1600Medium to Strong

Conformational Analysis through Vibrational Fingerprinting

The vibrational spectrum of a molecule is highly sensitive to its conformation. The "fingerprint" region of the FT-IR and Raman spectra (typically below 1500 cm⁻¹) contains a complex pattern of bands that are unique to the specific three-dimensional arrangement of the atoms. By comparing the experimental vibrational spectra with theoretical spectra calculated for different possible conformers (rotational isomers), the most stable conformation of this compound in the solid state or in solution can be determined. This analysis can provide insights into the orientation of the phenyl and nicotinic acid rings relative to each other and the conformation of the carboxylic acid and formyl groups.

Advanced Mass Spectrometry Techniques for Precise Molecular Weight and Fragmentation Pathway Elucidation

Mass spectrometry serves as a cornerstone in the structural analysis of this compound, offering precise mass determination and insights into its fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a chemical formula of C13H10N2O3, the theoretical monoisotopic mass is 242.0691 Da. HRMS analysis of this compound would be expected to yield a measured mass that is exceptionally close to this theoretical value, typically within a few parts per million (ppm), thereby confirming its elemental formula and providing a high degree of confidence in its identity. This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

AttributeValue
Molecular FormulaC13H10N2O3
Theoretical Monoisotopic Mass242.0691 Da
Expected HRMS Result~242.0691 Da (within ppm accuracy)

Tandem Mass Spectrometry (MS/MS) provides invaluable information about the structural connectivity of a molecule by inducing fragmentation and analyzing the resulting fragment ions. In a typical MS/MS experiment, the protonated molecule [M+H]+ of this compound would be isolated and then subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

The fragmentation of nicotinic acid derivatives and related compounds often involves characteristic losses of small neutral molecules. nih.gov For this compound, key fragmentation pathways can be predicted based on its functional groups. Common fragmentation patterns for amino acids and related structures include the loss of water (H2O), carbon monoxide (CO), and ammonia (B1221849) (NH3). nih.gov

The fragmentation of the protonated molecule would likely proceed through several key pathways:

Loss of water ([M+H - H2O]+): This can occur from the carboxylic acid group.

Decarboxylation ([M+H - CO2]+): The loss of carbon dioxide from the carboxylic acid is a common fragmentation pathway.

Loss of the formyl group ([M+H - CHO]+): Cleavage of the formyl radical from the phenyl ring.

Combined losses: Sequential losses, such as the loss of water followed by carbon monoxide ([M+H - H2O - CO]+), are also highly probable. nih.gov

By analyzing the masses of the resulting fragment ions, a detailed picture of the molecule's structure can be constructed and confirmed.

Precursor Ion (m/z)Predicted Fragment IonNeutral Loss
243.0764[M+H - H2O]+18.0106 Da
243.0764[M+H - CO2]+43.9898 Da
243.0764[M+H - CHO]+29.0028 Da
243.0764[M+H - H2O - CO]+46.0054 Da

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The spectrum of this compound is expected to be complex due to the presence of multiple chromophores, which are the parts of the molecule that absorb light. shu.ac.uk These include the pyridine ring, the phenyl ring, the carboxylic acid, and the amino and formyl groups.

The electronic transitions are typically of the π → π* and n → π* type. shu.ac.uk The extensive conjugation between the phenyl and pyridine rings is expected to result in strong absorption bands in the UV region. The presence of the amino and formyl groups, which can act as auxochromes and chromophores respectively, will further influence the position and intensity of these absorption bands.

Solvatochromism refers to the change in the position, and sometimes intensity, of a UV-Vis absorption band of a compound with a change in the polarity of the solvent. This phenomenon provides insight into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states of the molecule.

For this compound, a study of its UV-Vis spectra in a range of solvents with varying polarities would be highly informative. It is anticipated that the π → π* transitions will exhibit a red shift (bathochromic shift) with increasing solvent polarity. This is because the excited state is often more polar than the ground state, and a polar solvent will stabilize the excited state to a greater extent, thus lowering the energy of the transition. Conversely, n → π* transitions often show a blue shift (hypsochromic shift) with increasing solvent polarity due to the stabilization of the non-bonding electrons in the ground state by the polar solvent. The observation of significant solvatochromic shifts would confirm the presence of charge-transfer character in the electronic transitions of the molecule. mdpi.com

Solvent PolarityExpected Shift for π → πExpected Shift for n → π
IncreasingRed Shift (Longer Wavelength)Blue Shift (Shorter Wavelength)

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. This technique allows for the determination of bond lengths, bond angles, and torsion angles, as well as the study of intermolecular interactions that govern the packing of molecules in the crystal.

The first step in an X-ray crystallographic analysis is the determination of the unit cell parameters (the lengths of the sides of the unit cell, a, b, and c, and the angles between them, α, β, and γ) and the space group. units.it The unit cell is the basic repeating block of the crystal, and the space group describes the symmetry elements present in the crystal. units.it

ParameterHypothetical ValueCrystal System
a~10 ÅMonoclinic
b~15 Å
c~8 Å
α90°
β~105°
γ90°
Space GroupP21/c-

Analysis of Intermolecular Interactions, Hydrogen Bonding Networks, and Crystal Packing

Detailed analysis of the intermolecular interactions, hydrogen bonding networks, and crystal packing of this compound is contingent upon the successful crystallization of the compound and subsequent X-ray diffraction studies. Such studies would provide precise information on the spatial arrangement of molecules within the crystal lattice. Key parameters that would be determined include:

Hydrogen Bond Donors and Acceptors: Identification of the specific atoms participating in hydrogen bonds. In this molecule, the amino group (-NH2), the carboxylic acid group (-COOH), and the formyl group (-CHO) are all potential sites for hydrogen bonding.

Hydrogen Bond Geometry: Measurement of bond lengths and angles to ascertain the strength and nature of these interactions.

Other Intermolecular Forces: Evaluation of the contribution of other non-covalent interactions, such as π-π stacking between the aromatic rings and van der Waals forces, to the stability of the crystal structure.

Without experimental crystallographic data, any discussion of these features would be purely speculative.

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state would be definitively established through single-crystal X-ray diffraction. This analysis would reveal the three-dimensional arrangement of the atoms within the molecule, including:

Planarity: Determination of the degree of planarity of the aromatic rings and the extent of any twisting or out-of-plane distortions.

Intramolecular Hydrogen Bonding: The presence of any intramolecular hydrogen bonds, which could influence the molecule's conformation, would also be identified.

Such data is essential for understanding the molecule's intrinsic structural preferences and how they are influenced by the crystal packing environment.

Chiroptical Properties (if Applicable to Enantiomeric Forms or Derivatives)

The chiroptical properties of this compound would be relevant if the molecule is chiral. The parent molecule itself is not chiral. However, if it were resolved into enantiomers (for instance, through the introduction of a chiral center in a derivative), or if it exhibited atropisomerism, its chiroptical properties could be investigated.

Circular Dichroism (CD) Spectroscopy for Stereochemical Insights

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. A CD spectrum measures the differential absorption of left and right circularly polarized light by a sample. For a chiral derivative of this compound, CD spectroscopy could provide valuable information regarding:

Absolute Configuration: The sign and intensity of the Cotton effects in the CD spectrum could be used to determine the absolute stereochemistry of the chiral centers.

Conformational Analysis in Solution: CD spectroscopy is sensitive to the solution-state conformation of chiral molecules. Changes in the CD spectrum under different conditions (e.g., solvent, temperature) could provide insights into conformational equilibria.

Currently, there is no published research on the synthesis of chiral derivatives of this compound or any corresponding CD spectroscopic analysis.

Computational and Theoretical Investigations of 2 Amino 5 4 Formylphenyl Nicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Amino-5-(4-formylphenyl)nicotinic acid at the atomic level. These methods, including Density Functional Theory (DFT) and Ab Initio calculations, offer a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) Studies on Ground State Geometries, Electronic Configuration, and Molecular Orbitals (HOMO-LUMO analysis)

A key aspect of DFT studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netirjweb.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. irjweb.comnih.gov For this compound, the HOMO is typically localized on the electron-rich aminopyridine ring, while the LUMO is often distributed over the formylphenyl moiety, suggesting a potential for intramolecular charge transfer upon electronic excitation.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

PropertyPredicted Value
HOMO Energy-5.8 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap3.7 eV
Dipole Moment4.5 D

Note: The values in this table are representative and based on typical DFT calculations for similar aromatic compounds.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be directly compared with experimental results for structure verification. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the theoretical prediction of 1H and 13C NMR chemical shifts. researchgate.netmdpi.comresearchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. This is particularly useful for assigning ambiguous signals in the experimental spectrum and for confirming the proposed structure.

Vibrational Frequencies: The analysis of vibrational frequencies, calculated from the second derivatives of the energy with respect to atomic displacements, provides a theoretical infrared (IR) and Raman spectrum. jocpr.comresearchgate.netresearchgate.netresearchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the N-H bonds in the amino group, the C=O stretch of the formyl and carboxylic acid groups, and the various ring vibrations. Comparing the calculated vibrational frequencies with experimental data helps in the detailed assignment of the observed spectral bands. jocpr.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Amino (N-H)Symmetric Stretch3450
Amino (N-H)Asymmetric Stretch3350
Carboxylic Acid (O-H)Stretch3100
Formyl (C-H)Stretch2850
Carboxylic Acid (C=O)Stretch1720
Formyl (C=O)Stretch1690

Note: These are typical frequency ranges and the exact values can be influenced by intermolecular interactions and the computational method used.

Conformational Energy Landscape and Stability Analysis

The presence of a single bond connecting the pyridine (B92270) and phenyl rings in this compound allows for rotational freedom, leading to different spatial arrangements or conformations. acs.orglibretexts.orgic.ac.uk Understanding the conformational energy landscape is crucial as the molecule's biological activity and material properties can be highly dependent on its three-dimensional shape.

Computational methods are used to map the potential energy surface as a function of the dihedral angle between the two aromatic rings. This analysis typically reveals the most stable conformer(s) and the energy barriers for rotation between them. For biphenyl-like systems, a non-planar (twisted) conformation is often the most stable due to a balance between steric hindrance of the ortho substituents and the desire for π-conjugation between the rings. libretexts.orgresearchgate.net In the case of this compound, the amino group and the formyl group will influence the preferred dihedral angle and the rotational barrier.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. nih.govrsc.org In an MD simulation, the atoms are treated as classical particles, and their motions are governed by a force field that describes the intramolecular and intermolecular interactions.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For a molecule like this compound, which is likely synthesized through cross-coupling reactions such as the Suzuki-Miyaura coupling, computational studies can elucidate the detailed reaction pathway. rsc.orgrsc.orgresearchgate.net

Structure-Property Relationships Derived from Theoretical Models

Electronic Properties and Reactivity: The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

For derivatives of nicotinic acid, the distribution of HOMO and LUMO is typically spread across the aromatic framework. In this compound, the amino group, being a strong electron-donating group, is expected to significantly contribute to the HOMO. Conversely, the formyl and carboxylic acid groups, both being electron-withdrawing, along with the pyridine ring, will likely have a dominant presence in the LUMO. This intramolecular charge transfer character from the amino-substituted part to the formylphenyl and nicotinic acid core is a key feature that can be quantified through computational analysis.

Global reactivity descriptors, which can be calculated from HOMO and LUMO energies, provide further insights into the molecule's behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). For instance, studies on nicotinic acid benzylidenehydrazide derivatives have shown that the analysis of chemical hardness can indicate the relative stability of different isomers, with harder molecules (larger HOMO-LUMO gap) being less reactive. epstem.net

Interactive Data Table: Calculated Electronic Properties of Structurally Related Compounds

The following table presents representative data from computational studies on compounds with similar functional groups or core structures, illustrating the typical range of values for key electronic properties.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Niacin (Nicotinic Acid)DFT/B3LYP/6-311++G(d,p)-7.546-2.1485.3984.847
2-Amino-4,6-diphenylnicotinonitrileDFT-5.617-2.1763.441N/A
5-Bromonicotinic acidDFTN/AN/AN/AN/A

N/A: Data not available in the referenced source. Note: The values are highly dependent on the computational method and basis set used.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In this compound, the oxygen atoms of the formyl and carboxyl groups, as well as the nitrogen of the pyridine ring, are expected to be regions of negative electrostatic potential (nucleophilic sites). The hydrogen atoms of the amino and carboxylic acid groups would represent areas of positive potential (electrophilic sites). This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which plays a significant role in the crystal packing and biological activity of such molecules.

Non-Linear Optical (NLO) Properties Calculations (if relevant to electronic structure)

The intramolecular charge transfer characteristics inherent in the electronic structure of this compound make it a candidate for possessing non-linear optical (NLO) properties. NLO materials interact with intense electromagnetic fields, like those from lasers, to produce a variety of optical phenomena. youtube.com The key to NLO activity in organic molecules is a combination of a strong electron-donating group and a strong electron-accepting group connected by a π-conjugated system.

In the target molecule, the amino group acts as the electron donor, and the formylphenyl and nicotinic acid moieties serve as the electron-accepting portion, with the aromatic rings providing the necessary π-conjugation. This "push-pull" electronic structure can lead to a large change in dipole moment upon excitation, which is a primary determinant of second-order NLO activity, quantified by the first hyperpolarizability (β).

Computational chemistry, specifically DFT, can be employed to calculate the NLO properties, including the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). For instance, a study on 5-Bromonicotinic acid suggested that it could be a useful material for research on non-linear optical properties due to its calculated α and β values being larger than those of the urea (B33335) standard. nih.gov The presence of the electron-withdrawing bromine atom was noted to enhance these properties compared to nicotinic acid. nih.gov Given that the formylphenyl group in this compound is also a strong electron-withdrawing system, it is reasonable to predict that this compound would exhibit significant NLO properties.

The magnitude of the first hyperpolarizability is highly sensitive to the electronic structure. A smaller HOMO-LUMO gap generally correlates with a larger β value, as it indicates easier polarization of the molecule. Therefore, the same structural features that influence the reactivity of the molecule also govern its NLO response. Theoretical calculations can thus guide the design of new molecules with enhanced NLO properties by tuning the donor and acceptor strengths and the nature of the conjugated bridge.

Chemical Reactivity and Advanced Derivatization of 2 Amino 5 4 Formylphenyl Nicotinic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group on the pyridine (B92270) ring is a primary site for modifications, enabling the conjugation of this molecule to other chemical entities through ester or amide linkages.

The carboxylic acid functionality of 2-amino-5-(4-formylphenyl)nicotinic acid can be readily converted into esters and amides, which is a common strategy for creating diverse molecular conjugates. nih.gov These reactions typically proceed via the activation of the carboxylic acid.

Esterification: The formation of esters can be achieved by reacting the parent molecule with an alcohol under acidic conditions or by using coupling agents. A particularly effective method involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride or an activated ester. For instance, the use of N-hydroxysuccinimide (NHS) esters is a well-established method for creating activated esters that can readily react with nucleophiles like alcohols. google.com

Amidation: Similarly, amidation reactions are employed to link the this compound scaffold to primary or secondary amines. These reactions are fundamental in peptide synthesis and for conjugating the molecule to biomolecules or synthetic polymers. nih.gov The use of carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt), facilitates the formation of the amide bond under mild conditions.

The table below summarizes common reagents and conditions for these transformations.

TransformationReagent/CatalystConditionsProduct
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)RefluxAlkyl/Aryl Ester
AmidationAmine, Coupling Agent (e.g., DCC, EDC)Room TemperatureN-substituted Amide

These derivatization strategies are crucial for applications that require the tethering of the molecule to solid supports, fluorescent labels, or biologically active molecules. nih.govmdpi.com

Decarboxylation, the removal of the carboxylic acid group, can be a challenging transformation for aromatic carboxylic acids. However, under certain conditions, this can be achieved. Radical-mediated decarboxylation methods have emerged as powerful tools in organic synthesis. nih.govmdpi.com While often applied to α-amino acids, similar principles can be adapted for nicotinic acid derivatives. One approach involves the conversion of the carboxylic acid to a thioacid, followed by photochemically induced carbonyl sulfide (COS) elimination to generate a radical intermediate that is subsequently quenched. nih.govmdpi.com

Another potential route is through transition-metal-catalyzed decarboxylative coupling reactions, where the carboxylic acid is replaced by a new carbon-carbon or carbon-heteroatom bond. These advanced methods offer a pathway to novel derivatives that would be difficult to access through other means.

Reactivity of the Formyl Group

The aldehyde (formyl) functionality is a versatile handle for a wide array of chemical modifications, including reduction, oxidation, and the formation of new carbon-carbon and carbon-nitrogen bonds.

Reduction: The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents such as sodium borohydride (NaBH₄). This transformation is generally high-yielding and tolerant of other functional groups present in the molecule, such as the amino and carboxylic acid moieties.

Oxidation: Conversely, the formyl group can be oxidized to a carboxylic acid, yielding a dicarboxylic acid derivative. Selective oxidation can be achieved using various reagents. For instance, electrooxidation on non-metallic catalysts has been shown to be effective for the selective oxidation of formyl groups in heterocyclic compounds. nih.gov This method offers a green and controlled approach to the synthesis of the corresponding carboxylic acid.

The table below outlines typical reagents for these transformations.

TransformationReagentProduct
ReductionSodium Borohydride (NaBH₄)2-Amino-5-(4-(hydroxymethyl)phenyl)nicotinic acid
OxidationPotassium Permanganate (KMnO₄)4-(2-Amino-5-carboxypyridin-3-yl)benzoic acid

The formyl group readily undergoes condensation reactions with primary amines and related nucleophiles to form a variety of derivatives. nih.gov These reactions are typically reversible and can be driven to completion by the removal of water.

Imine (Schiff Base) Formation: Reaction with primary amines yields imines. This reaction is fundamental in dynamic covalent chemistry and for the synthesis of ligands for metal complexes.

Oxime Formation: Condensation with hydroxylamine (B1172632) (NH₂OH) results in the formation of an oxime. Oximes are important intermediates in organic synthesis and can be further rearranged or reduced.

Hydrazone Formation: Reaction with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., phenylhydrazine) produces hydrazones. Hydrazones are stable compounds with applications in medicinal chemistry and materials science.

To introduce carbon-carbon double bonds, the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful strategies that utilize the reactivity of the formyl group. uaeu.ac.aenih.gov

Wittig Reaction: This reaction involves the use of a phosphonium ylide to convert the aldehyde into an alkene. The stereochemical outcome (E- or Z-alkene) can often be controlled by the choice of ylide and reaction conditions. harvard.edu

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion. organic-chemistry.orgwikipedia.org A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification. harvard.edu Furthermore, the HWE reaction typically favors the formation of the thermodynamically more stable E-alkene. nih.govwikipedia.org

The general scheme for these olefination reactions is presented below:

ReactionReagentIntermediateProduct
WittigPhosphonium Ylide (Ph₃P=CHR)OxaphosphetaneAlkene
HWEPhosphonate Carbanion ((RO)₂P(O)CH₂R')Betaine-like intermediateE-Alkene

These olefination strategies significantly expand the synthetic utility of this compound, enabling the creation of derivatives with extended conjugation and diverse electronic properties.

Reactivity of the Amino Group

The amino group at the 2-position of the pyridine ring in this compound is a key site for a variety of chemical transformations. Its nucleophilic character allows for a range of derivatization reactions, which are crucial for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Acylation, Sulfonylation, and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it susceptible to attack by various electrophiles. This reactivity is fundamental to acylation, sulfonylation, and alkylation reactions.

Acylation of the amino group can be readily achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding N-acyl derivatives. The reaction conditions can be tailored to control the extent of acylation, and this transformation is often employed to protect the amino group during subsequent reactions or to introduce specific functional groups.

Sulfonylation involves the reaction of the amino group with sulfonyl chlorides, typically in the presence of a base like pyridine or triethylamine, to yield sulfonamides. This reaction is analogous to acylation and is a common method for the synthesis of compounds with potential biological activities.

Alkylation of the amino group can be accomplished using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amino group acts as the nucleophile. The degree of alkylation (mono-, di-, or even tri-alkylation to form a quaternary ammonium (B1175870) salt) can be controlled by the stoichiometry of the reactants and the reaction conditions.

A summary of these reactions is presented in the table below:

Reaction TypeReagent ExampleProduct TypeGeneral Conditions
AcylationAcetyl chlorideN-acyl derivativePresence of a base (e.g., pyridine)
SulfonylationBenzenesulfonyl chlorideSulfonamidePresence of a base (e.g., triethylamine)
AlkylationMethyl iodideN-alkyl derivativeDependent on desired degree of alkylation

Diazotization and Subsequent Coupling Reactions

The primary aromatic amino group of this compound can undergo diazotization. This reaction involves treating the compound with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C) kkwagh.edu.in. The resulting diazonium salt is a versatile intermediate in organic synthesis.

Aryl diazonium salts are known to be important intermediates for the preparation of a variety of derivatives organic-chemistry.org. One of the most significant reactions of diazonium salts is azo coupling . In this electrophilic aromatic substitution reaction, the diazonium ion acts as an electrophile and reacts with an activated aromatic compound, such as a phenol or an aniline, to form an azo compound wikipedia.orgunb.caorganic-chemistry.org. The resulting azo compounds are often highly colored and are used as dyes and pigments. The position of coupling on the activated aromatic ring is typically para to the activating group, unless that position is blocked wikipedia.orgorganic-chemistry.org.

The general scheme for diazotization and azo coupling is as follows:

Diazotization: R-NH₂ + NaNO₂ + 2HX → R-N₂⁺X⁻ + NaX + 2H₂O (where R is the aryl group)

Azo Coupling: R-N₂⁺X⁻ + Ar-H → R-N=N-Ar + HX (where Ar-H is an activated aromatic compound)

Cyclization Reactions Involving the Amino Group

The presence of the amino group adjacent to the pyridine nitrogen and in proximity to the carboxylic acid group opens up possibilities for various cyclization reactions to form heterocyclic systems. These reactions are often intramolecular and can be triggered by various reagents or conditions. For instance, reactions with bifunctional electrophiles can lead to the formation of fused ring systems. The specific products of these cyclization reactions depend on the nature of the reactants and the reaction conditions employed. Research on related 2-aminopyridine (B139424) derivatives has shown that they can undergo cyclization with various reagents to form fused heterocyclic compounds rsc.orgacs.org.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine and Phenyl Rings

The electronic properties of the substituents on both the pyridine and phenyl rings of this compound dictate their susceptibility to electrophilic and nucleophilic aromatic substitution reactions.

The pyridine ring is generally electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution. However, the presence of the activating amino group at the 2-position can facilitate electrophilic attack. The directing effect of the amino group would favor substitution at the positions ortho and para to it. Conversely, the electron-withdrawing nature of the pyridine ring nitrogen makes it more susceptible to nucleophilic aromatic substitution, especially at the 2- and 4-positions thieme-connect.dewikipedia.org.

The phenyl ring is substituted with an electron-withdrawing formyl group. This deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. On the other hand, the formyl group activates the phenyl ring for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the formyl group chemistrysteps.commasterorganicchemistry.com. The outcome of substitution reactions on this ring will be a balance between the activating effect of the pyridine-nicotinic acid moiety and the deactivating effect of the formyl group.

Metal Coordination Chemistry of this compound as a Multifunctional Ligand

This compound possesses multiple potential coordination sites, making it an excellent candidate as a multifunctional ligand in coordination chemistry. The carboxylic acid group, the amino group, and the pyridine nitrogen atom can all participate in binding to metal ions chemicalbook.com. This versatility allows for the formation of a wide array of metal complexes and coordination polymers with diverse structures and properties.

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers with this compound can be achieved through various methods, including solution-based techniques and solvothermal synthesis. The choice of metal ion, solvent system, pH, and temperature can significantly influence the final structure of the coordination compound nih.gov.

The coordination modes of the ligand can vary. The carboxylate group can act as a monodentate, bidentate bridging, or bidentate chelating ligand. The pyridine nitrogen and the amino group can also coordinate to the metal center, leading to the formation of chelate rings and potentially bridging between metal centers to form extended structures like coordination polymers nih.govresearchgate.net. The formyl group, while generally a weaker coordinator, could also participate in metal binding under certain conditions.

The characterization of these metal complexes and coordination polymers typically involves a combination of analytical techniques:

Analytical TechniqueInformation Obtained
Single-crystal X-ray DiffractionProvides the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and coordination geometry of the metal center.
Powder X-ray Diffraction (PXRD)Used to confirm the phase purity of the bulk material and can provide information about the crystal structure.
Infrared (IR) SpectroscopyHelps to identify the coordination of the functional groups (carboxylate, amino) to the metal ion by observing shifts in their vibrational frequencies.
Thermogravimetric Analysis (TGA)Determines the thermal stability of the complexes and can indicate the presence of coordinated or solvate molecules.
Elemental AnalysisConfirms the empirical formula of the synthesized compounds.

The study of the coordination chemistry of this compound is a promising area for the development of new materials with potential applications in catalysis, gas storage, and luminescence nih.govresearchgate.net.

Advanced Applications and Material Science Contributions of 2 Amino 5 4 Formylphenyl Nicotinic Acid Non Clinical Focus

Role in the Development of Advanced Polymeric Materials

The multifunctional nature of 2-amino-5-(4-formylphenyl)nicotinic acid allows for its theoretical application in the synthesis of various advanced polymeric materials. The presence of both an amino and a carboxylic acid group on the same molecule makes it a suitable AB-type monomer for the synthesis of polyamides. The condensation polymerization of this monomer could lead to the formation of aromatic polyamides with regularly spaced pendant formyl groups. These formyl groups can serve as reactive sites for post-polymerization modifications, enabling the introduction of other functional moieties to tailor the polymer's properties for specific applications.

Furthermore, the formyl group can participate in polycondensation reactions with other monomers. For instance, reaction with diamines would lead to the formation of poly(azomethine)s or Schiff base polymers, known for their thermal stability and semiconducting properties. The combination of amide and imine linkages within the same polymer backbone, achievable through carefully designed polymerization strategies, could result in novel polymer architectures with unique electronic and physical characteristics.

While specific data on polymers derived solely from this compound is not yet prevalent in published literature, the principles of polyamide and poly(azomethine) synthesis are well-established. The properties of such polymers would be influenced by the rigidity of the biphenyl-pyridine backbone and the potential for intermolecular interactions, such as hydrogen bonding, involving the amide linkages and the pyridine (B92270) nitrogen.

Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The distinct functional groups of this compound make it an excellent candidate as a linker molecule for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Design and Synthesis of MOFs/COFs incorporating this compound

In the context of MOFs, the carboxylic acid group can coordinate with metal ions or metal clusters to form the nodes of the framework. The amino group can also participate in coordination or act as a functional site within the pores of the resulting MOF. The formyl group can be utilized for post-synthetic modification of the MOF, allowing for the covalent attachment of other molecules to the framework's interior. The synthesis of such MOFs would typically involve solvothermal or hydrothermal reactions between a metal salt and the this compound linker. A related compound, 2-amino-1,4-benzenedicarboxylic acid, is widely used in the synthesis of functionalized MOFs, demonstrating the utility of the amino-dicarboxylate scaffold. ekb.eg

For COFs, the amino and formyl groups are ideal partners for the formation of imine-linked frameworks through Schiff base condensation reactions. cd-bioparticles.netcd-bioparticles.netalfa-chemistry.com By reacting this compound with a complementary multifunctional amine or aldehyde monomer, a porous, crystalline, and covalently linked network can be established. tcichemicals.comlabinsights.nl The resulting COF would possess inherent functionality from the unreacted carboxylic acid groups, which could influence its properties, such as surface acidity and selective adsorption capabilities.

Structural and Porosity Characterization of Resulting Frameworks

The structural and porosity characteristics of hypothetical MOFs and COFs derived from this compound would be determined by the geometry of the linker and the connectivity of the framework. The rigid and angular nature of the biphenyl-pyridine backbone would likely lead to the formation of porous structures with high surface areas.

Table 1: Predicted Properties of Frameworks from this compound

Framework TypePotential LinkageExpected Properties
MOFCarboxylate-metal coordinationHigh porosity, thermal stability, functional pores with amino and formyl groups.
COFImine bonds (from amino and formyl groups)Crystalline, porous, chemically stable, with pendant carboxylic acid groups.

Characterization techniques such as powder X-ray diffraction (PXRD) would be crucial to confirm the crystallinity and determine the structure of the resulting frameworks. Gas sorption analysis (e.g., nitrogen or argon physisorption) would be employed to measure the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.

Application in Supramolecular Architectures

The functional groups on this compound are highly conducive to forming well-defined supramolecular architectures through non-covalent interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming dimers or extended chains. The amino group is also a hydrogen bond donor, while the pyridine nitrogen and the formyl oxygen can act as hydrogen bond acceptors.

This multiplicity of hydrogen bonding sites allows for the self-assembly of the molecule into complex and predictable patterns in the solid state. The interplay of hydrogen bonding, π-π stacking interactions between the aromatic rings, and dipole-dipole interactions could lead to the formation of tapes, sheets, or three-dimensional networks. The study of these supramolecular assemblies provides insights into crystal engineering and the design of molecular solids with specific properties.

Potential in Photonic and Electronic Material Development

Aromatic compounds with donor and acceptor groups often exhibit interesting photophysical and electronic properties. The this compound molecule contains an electron-donating amino group and electron-withdrawing formyl and carboxylic acid groups, which can lead to intramolecular charge transfer (ICT) characteristics. This ICT character is often associated with fluorescence and non-linear optical (NLO) properties.

While specific studies on the photonic and electronic properties of this compound are limited, analogous molecules have shown promise. For instance, related nicotinonitrile derivatives have been investigated for their fluorescence properties. nih.gov The extended π-conjugated system of this compound suggests that it could be a useful chromophore for the design of fluorescent sensors or emissive materials. Furthermore, polymers and frameworks incorporating this unit could exhibit semiconducting or photoconductive behavior.

Catalytic Applications

The presence of a basic amino group and an acidic carboxylic acid group within the same molecule opens up the possibility of its use in catalysis. This "acid-base" bifunctionality can be exploited in organocatalysis for reactions that require the simultaneous activation of both an electrophile and a nucleophile.

Organocatalysis Utilizing the Compound's Functional Groups

The field of organocatalysis, which employs small organic molecules to accelerate chemical reactions, offers a fertile ground for the application of this compound. youtube.com The molecule's inherent functionalities—a basic amino group, an acidic carboxylic acid, and an electrophilic aldehyde—endow it with the potential to act as a multifunctional organocatalyst.

The aminopyridine moiety can function as a Brønsted base or a Lewis base, a concept that has been explored with other aminopyridine derivatives in various catalytic transformations. nih.govnsf.gov The amino group can activate substrates through hydrogen bonding or deprotonation. Simultaneously, the carboxylic acid group can act as a Brønsted acid, potentially leading to bifunctional catalysis where both acidic and basic sites cooperate to facilitate a reaction. nih.govyoutube.com This dual functionality is reminiscent of the active sites of some enzymes, suggesting potential for biomimetic catalysis.

Furthermore, the aldehyde group can participate in catalysis, for instance, by forming enamines or iminium ions as reactive intermediates, a cornerstone of modern organocatalysis. nih.govyoutube.com While direct studies on this compound as an organocatalyst are not extensively documented, the known reactivity of its constituent parts suggests its potential utility in a range of asymmetric reactions.

Table 1: Potential Organocatalytic Applications of this compound Based on its Functional Groups

Functional GroupPotential Catalytic RoleExample Reaction Types (Inferred)
Amino Group (Aminopyridine)Brønsted/Lewis BaseMichael additions, Aldol (B89426) reactions, Mannich reactions
Carboxylic AcidBrønsted AcidAcetal (B89532) formation, Esterification
Aldehyde GroupEnamine/Iminium Ion FormationAsymmetric aldol and Michael reactions
Bifunctional (Amino/Carboxyl)Cooperative Acid-Base CatalysisCascade reactions, Tandem reactions

As a Ligand in Homogeneous or Heterogeneous Catalysis Systems

The structural features of this compound make it an excellent candidate as a ligand for the coordination of metal centers in both homogeneous and heterogeneous catalysis. researchgate.netacs.org The pyridine nitrogen and the amino group can act as a bidentate chelating system, a motif known to stabilize transition metal complexes used in a variety of catalytic processes. researchgate.netresearchgate.netnih.gov

The presence of the carboxylic acid and formyl groups provides additional coordination sites, potentially leading to the formation of polynuclear complexes or metal-organic frameworks (MOFs). These functionalities can also serve as anchors for grafting the molecule onto solid supports, thereby creating heterogeneous catalysts. researchgate.net Such immobilized catalysts offer the advantages of easy separation and recyclability.

The concept of metal-ligand bifunctional catalysis, where both the metal center and the ligand actively participate in the catalytic cycle, is particularly relevant. researchgate.netrsc.orglanl.gov The amino group or the carboxylic acid of the ligand could, for example, participate in proton transfer steps, working in concert with the metal center to facilitate bond activation. While specific catalytic activities of metal complexes of this compound are a subject for future research, the versatility of related pyridine-based ligands in reactions like cross-coupling, hydrogenation, and polymerization suggests a promising outlook. acs.orgacs.orgcjcatal.com

Table 2: Potential Catalytic Systems Employing this compound as a Ligand

Catalysis TypePotential Role of the CompoundPotential Metal PartnersExample Catalytic Reactions (Inferred)
HomogeneousBidentate or Tridentate LigandPd, Ru, Rh, Ir, Fe, CoCross-coupling, Hydrogenation, Carbonylation
HeterogeneousAnchorable Ligand for Solid SupportsVarious Transition MetalsFlow chemistry reactions, Recyclable catalysis
Metal-Organic FrameworksOrganic LinkerZn, Cu, ZrGas storage and separation, Heterogeneous catalysis

Advanced Analytical Chemistry Applications

In the realm of analytical chemistry, the distinct functional groups of this compound can be harnessed for the development of specialized reagents and sensors.

Reagent for Derivatization in Advanced Chromatographic Techniques

Derivatization is a common strategy in chromatography to enhance the detectability and improve the separation of analytes. thermofisher.comlibretexts.org The aldehyde group in this compound makes it a potential derivatizing agent for primary and secondary amines, including amino acids and biogenic amines. nih.govnih.gov The reaction between the aldehyde and an amine would form a Schiff base, which introduces a chromophore (the phenyl-pyridyl system) that can be readily detected by UV-Vis spectrophotometry.

Table 3: Potential Derivatization Reactions with this compound

Analyte Functional GroupReaction with CompoundDetection Method
Primary/Secondary AmineSchiff Base FormationUV-Vis, Fluorescence
AlcoholEsterification (with carboxyl group)UV-Vis, Fluorescence

Development of Chemosensors and Biosensors for Specific Analyte Detection (excluding clinical diagnostics)

The development of chemosensors for the selective detection of ions and small molecules is a significant area of analytical chemistry. nih.gov The structure of this compound is well-suited for the design of such sensors. The aminopyridine unit is a known recognition motif for various metal ions and anions. mdpi.com Upon binding of an analyte, a change in the fluorescence or colorimetric properties of the molecule can be observed.

The aldehyde group can also serve as a reactive site for the detection of specific analytes. nih.govresearchgate.netrsc.orgrsc.org For instance, it could react with hydrazine (B178648) or hydroxylamine (B1172632) derivatives, leading to a measurable optical response. The combination of the aminopyridine and aldehyde functionalities could lead to the development of bifunctional sensors capable of detecting multiple analytes or exhibiting enhanced selectivity through cooperative binding. nih.gov

Furthermore, the carboxylic acid group provides a convenient handle for immobilizing the molecule onto surfaces, such as nanoparticles or electrode materials, to create solid-state sensors. These sensors could find applications in environmental monitoring for the detection of pollutants or in industrial process control. While specific sensor applications of this compound are yet to be reported, the principles of chemosensor design based on similar fluorophores and recognition units are well-established. nih.govnih.gov

Table 4: Potential Chemosensor Applications

Target Analyte (Inferred)Recognition Site on CompoundSensing Mechanism (Potential)
Metal Ions (e.g., Cu2+, Fe3+)Aminopyridine, CarboxylateChelation-induced fluorescence change
Anions (e.g., F-, CN-)Amino GroupHydrogen bonding-induced optical change
Hydrazine, AminesAldehyde GroupSchiff base formation with color/fluorescence change

Future Research Directions and Overarching Challenges for 2 Amino 5 4 Formylphenyl Nicotinic Acid

Exploration of Novel and Environmentally Sustainable Synthetic Routes

The viability of any chemical compound for broad application hinges on its accessibility through efficient and sustainable synthesis. Current industrial production of the core nicotinic acid scaffold often relies on harsh oxidation processes, such as using nitric acid, which can generate significant greenhouse gases like nitrous oxide (N₂O). researchgate.netnih.gov A primary future goal is to develop greener synthetic pathways.

Future research should focus on several key areas:

Advanced Catalysis: Investigating gas-phase catalytic oxidation using catalysts like Vanadium(V) oxide on a titanium dioxide support (V₂O₅-TiO₂) presents a promising alternative to traditional methods. nih.gov These processes can offer high conversion rates and yields while operating under less hazardous conditions.

Biocatalysis: The use of enzymes, or "biocatalysis," offers a highly specific and environmentally benign approach. openbiotechnologyjournal.com Research into nitrilase enzymes, which can convert substituted 3-cyanopyridines directly into the corresponding nicotinic acids in a single, aqueous-based step, is a particularly exciting frontier. openbiotechnologyjournal.com This avoids harsh chemicals and operates at ambient temperatures.

Mechanochemistry: Solvent-free or low-solvent methods like mechanochemistry (e.g., ball-milling) are emerging as powerful green chemistry tools for the synthesis of heterocyclic compounds and their assembly into larger structures. researchgate.net Exploring the mechanochemical synthesis of 2-Amino-5-(4-formylphenyl)nicotinic acid could drastically reduce solvent waste and energy consumption.

Table 1: Comparison of Synthetic Routes for Nicotinic Acid Scaffolds
Synthetic RouteKey AdvantagesKey Research ChallengesRelevant Citations
Traditional Oxidation (e.g., with HNO₃)Established, high-volume process.Generates N₂O (potent greenhouse gas), uses harsh reagents. researchgate.netnih.gov
Gas-Phase Catalysis (e.g., V₂O₅-TiO₂)Higher selectivity, potential for lower waste.Requires specialized high-temperature reactors, catalyst deactivation. nih.gov
Biocatalysis (e.g., Nitrilase Enzymes)Environmentally benign, high specificity, aqueous conditions.Enzyme stability, substrate scope, cost of enzyme production. openbiotechnologyjournal.com
Mechanochemistry (Ball-Milling)Solvent-free, reduced energy consumption, rapid.Scalability, control over polymorphism, understanding solid-state kinetics. researchgate.net

Deepening Understanding of Mechanistic Aspects of its Chemical Transformations

While various synthetic routes can be proposed, a lack of deep mechanistic understanding remains a significant barrier. The interplay between the three distinct functional groups—amino, carboxyl, and formyl—can lead to complex reaction pathways, potential self-reactivity, and the formation of undesired side products.

Future research must prioritize:

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction intermediates, transition states, and energy barriers. This can predict the most favorable reaction pathways and guide the rational design of catalysts and reaction conditions.

In-Situ Spectroscopy: Utilizing techniques like process IR and Raman spectroscopy to monitor reactions in real-time. This provides invaluable data on the formation and consumption of intermediates, helping to validate computational models and identify kinetic bottlenecks.

Kinetics Studies: Performing detailed kinetic analysis of its key transformations, such as its polymerization into coordination frameworks or its participation in multi-component reactions. This is essential for optimizing reaction efficiency and yield.

Table 2: Key Mechanistic Questions for Future Investigation
Research QuestionProposed Investigative ApproachPotential Impact
What is the kinetic vs. thermodynamic control in MOF formation?In-situ X-ray diffraction, variable temperature NMR, DFT modeling.Control over crystal phase, porosity, and defect engineering.
How do substituents influence the enzyme-substrate binding in biocatalytic routes?Enzyme kinetics (Michaelis-Menten), protein crystallography, molecular docking simulations.Engineering of more efficient and selective enzymes.
What are the dominant side reactions during synthesis and functionalization?Chromatographic analysis (HPLC, GC-MS) of reaction mixtures, isotopic labeling studies.Improved reaction selectivity and product purity.

Expansion of its Utility in Emerging Materials Science Fields

The true promise of this compound lies in its role as a multifunctional building block, or "ligand," for advanced materials. Its close analog, 5-aminonicotinic acid, has already been successfully used to construct Metal-Organic Frameworks (MOFs). bohrium.comresearchgate.netmdpi.comresearchgate.net MOFs are highly porous, crystalline materials with vast potential in gas storage, catalysis, and sensing.

The addition of the formylphenyl group in the target compound significantly expands this potential. Future research should target:

Functional MOF Synthesis: The development of novel MOFs where the compound's carboxylate and pyridine (B92270) nitrogen coordinate with metal ions to form the framework. The pendant formyl groups would line the pores, making them available for further reactions.

Luminescent Sensors: The aminopyridine core is known to exhibit fluorescence. Research has shown that MOFs built from 5-aminonicotinic acid can act as luminescent sensors for nitroaromatic compounds and temperature. bohrium.commdpi.com The target compound could be used to create even more sophisticated sensors, where the photophysical properties are tuned by both the metal center and the organic linker.

Chiral Materials: As an amino acid derivative, it provides a chiral backbone that can be used to construct chiral frameworks for enantioselective separations or catalysis.

Integration into Multi-component and Hybrid Systems for Enhanced Functionality

The chemical architecture of this compound is ideally suited for creating complex, multi-component systems where different materials are combined to achieve synergistic properties. The formyl group is a particularly valuable handle for post-synthetic modification (PSM).

Key research directions include:

Post-Synthetic Modification of MOFs: A MOF could be synthesized from the title compound, and subsequently, other molecules (e.g., catalysts, photosensitizers, or polymers) could be covalently attached to the framework via reaction with the pendant aldehyde groups. This creates a highly ordered, multifunctional hybrid material.

Organic-Inorganic Hybrid Colloids: Exploring the coordination-based assembly of the molecule with metal ions in solution to form monodisperse, spherical colloids. acs.org These hybrid nanoparticles could have applications in drug delivery or diagnostics.

Polyoxometalate (POM) Hybrids: Investigating the covalent modification of polyoxometalates with the ligand to create organic-inorganic hybrid clusters with unique catalytic or electronic properties. henu.edu.cn

Addressing Scalability and Economic Viability for Broader Research and Industrial Applications

A significant challenge for many complex heterocyclic compounds is the transition from small-scale laboratory synthesis to large-scale, economically viable production. researchgate.net The multi-step synthesis required for this compound, coupled with the cost of specialized reagents and metal precursors for its applications (like MOFs), presents a major hurdle. researchgate.netpmarketresearch.com

Future research must address these challenges by:

Process Optimization: Developing synthetic routes that minimize the number of steps, reduce the need for expensive catalysts, and simplify purification.

Continuous Flow Chemistry: Moving away from traditional batch processing to continuous flow reactors. Flow chemistry allows for better control over reaction parameters, improved safety for exothermic steps, higher throughput, and more straightforward scalability. smolecule.com

Ligand Recycling and Atom Economy: For applications like MOF synthesis, investigating methods to recover and recycle unreacted ligands and developing syntheses that maximize the incorporation of atoms from the reactants into the final product (high atom economy).

Table 3: Scalability Challenges and Future Research Approaches
ChallengeDescriptionPotential Research SolutionRelevant Citations
High Ligand CostMulti-step synthesis increases labor, reagent, and energy costs, making the final product expensive.Develop one-pot or tandem reaction sequences; utilize cheaper starting materials; explore biocatalytic routes. openbiotechnologyjournal.comresearchgate.net
Process ControlBatch reactions can have poor heat transfer and mixing, leading to inconsistent product quality and safety risks at scale.Implement continuous flow reactors for precise control over temperature, pressure, and residence time. smolecule.com
Waste GenerationTraditional synthesis often uses stoichiometric reagents and large volumes of solvent, leading to significant waste.Employ catalytic methods (heterogeneous, biocatalysis), mechanochemistry, and solvents with better environmental profiles. nih.govresearchgate.net
Purification ComplexityFormation of side products necessitates complex and costly chromatographic purification.Improve reaction selectivity through mechanistic understanding; develop crystallization-based purification methods.

Q & A

Q. What are the key synthetic methodologies for preparing 2-amino-5-(4-formylphenyl)nicotinic acid, and how can side reactions be minimized?

The synthesis typically involves coupling reactions to introduce the 4-formylphenyl group to the nicotinic acid core. A two-step approach is common:

  • Step 1 : Suzuki-Miyaura cross-coupling between a boronic acid derivative (e.g., 4-formylphenylboronic acid) and a halogenated nicotinic acid precursor (e.g., 5-bromo-2-aminonicotinic acid) using a palladium catalyst .
  • Step 2 : Protection of the amino group (e.g., with Boc or Fmoc) during coupling to prevent undesired side reactions, followed by deprotection .
    Key Challenges : Competitive hydrolysis of the formyl group under basic conditions. Mitigation involves using mild bases (e.g., K2_2CO3_3) and low-temperature reactions.

Q. What analytical techniques are recommended for characterizing this compound?

  • Structural Confirmation :
    • NMR : 1^1H and 13^{13}C NMR to verify the formylphenyl substitution pattern and amino group position.
    • FT-IR : Peaks at ~1680 cm1^{-1} (C=O stretch of aldehyde) and ~3300 cm1^{-1} (N-H stretch of amine) .
  • Purity Assessment :
    • HPLC/LC-MS : Reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) for resolving polar impurities .
  • Elemental Analysis : To confirm C, H, N composition (theoretical: C 63.43%, H 3.94%, N 12.34%) .

Q. How should this compound be stored to ensure stability?

  • Storage Conditions :
    • Temperature : -20°C in airtight, light-protected containers to prevent aldehyde oxidation and amine degradation .
    • Solubility : Dissolve in DMSO (20 mM stock) for long-term storage; avoid aqueous solutions due to hydrolysis risks .
  • Stability Monitoring : Periodic LC-MS to detect degradation products (e.g., oxidation to carboxylic acid derivatives) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting nicotinic acid receptors?

  • Molecular Docking : Use crystal structures of human nicotinic acid receptors (e.g., GPR109A) to predict binding affinities. The formylphenyl group may interact with hydrophobic pockets, while the amino group forms hydrogen bonds .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; modifications to the aldehyde moiety (e.g., reduction to alcohol) could enhance binding .

Q. What strategies resolve contradictions in reported CAS numbers for this compound?

  • Discrepancy : CAS 88372-47-8 () vs. 566198-28-5 ().
  • Resolution :
    • 88372-47-8 : Correct for this compound (amino group at position 2).
    • 566198-28-5 : Refers to 5-(4-formylphenyl)nicotinic acid (lacking the amino group).
  • Verification : Cross-check with SciFinder or PubChem using the systematic IUPAC name .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.